Benzenemethanamine, 3-(1-methylethoxy)-5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-
CAS No.:
Cat. No.: VC16946804
Molecular Formula: C23H23N3O3S
Molecular Weight: 421.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H23N3O3S |
|---|---|
| Molecular Weight | 421.5 g/mol |
| IUPAC Name | [3-[1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-3-yl]-5-propan-2-yloxyphenyl]methanamine |
| Standard InChI | InChI=1S/C23H23N3O3S/c1-16(2)29-19-12-17(14-24)11-18(13-19)22-15-26(23-21(22)9-6-10-25-23)30(27,28)20-7-4-3-5-8-20/h3-13,15-16H,14,24H2,1-2H3 |
| Standard InChI Key | VKKYFIODGVEQKT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)OC1=CC(=CC(=C1)C2=CN(C3=C2C=CC=N3)S(=O)(=O)C4=CC=CC=C4)CN |
Introduction
Benzenemethanamine, 3-(1-methylethoxy)-5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- is a complex organic compound featuring a benzene ring, a pyrrolopyridine moiety, and a phenylsulfonyl group. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features.
Key Features:
-
Molecular Formula: C23H23N3O3S
-
Molecular Weight: 421.51 g/mol
-
CAS Number: 1001414-25-0
Synthesis and Preparation
The synthesis of such complex molecules typically involves multi-step reactions, including the formation of the pyrrolopyridine core, introduction of the phenylsulfonyl group, and attachment of the benzene ring with its substituents. Detailed synthesis protocols may involve various organic reactions such as nucleophilic substitutions, electrophilic aromatic substitutions, and possibly metal-catalyzed cross-coupling reactions.
Potential Applications
Given its structural complexity and the presence of multiple functional groups, Benzenemethanamine, 3-(1-methylethoxy)-5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- may have potential applications in pharmaceuticals, particularly in drug discovery for targets involving enzymes or receptors sensitive to sulfonyl and pyrrolopyridine moieties.
Table: Synonyms and Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume